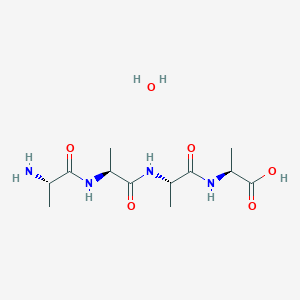
N'-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further connected to a methylbenzohydrazide moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 4-methylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial synthesis often employs similar reaction conditions as those used in laboratory-scale synthesis but may include additional steps for purification and quality control to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an antidepressant.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant-like effects are believed to be mediated through the modulation of serotonergic and nitrergic pathways, as well as the inhibition of monoamine oxidase-A (MAO-A) and Na+, K±ATPase enzymes . These interactions lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.
類似化合物との比較
N’-(4-tert-butylcyclohexylidene)-4-methylbenzohydrazide can be compared with other similar compounds, such as:
N’-(4-tert-butylcyclohexylidene)-4-hydroxybenzohydrazide: This compound has a hydroxyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
N’-(4-tert-butylcyclohexylidene)-4-methylbenzenesulfonohydrazide:
特性
CAS番号 |
303082-87-3 |
|---|---|
分子式 |
C18H26N2O |
分子量 |
286.4 g/mol |
IUPAC名 |
N-[(4-tert-butylcyclohexylidene)amino]-4-methylbenzamide |
InChI |
InChI=1S/C18H26N2O/c1-13-5-7-14(8-6-13)17(21)20-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,20,21) |
InChIキー |
KJAUJGXJTILJQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2CCC(CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![3-(3-nitrophenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990416.png)

![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11990425.png)
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate](/img/structure/B11990430.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B11990435.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990449.png)

![3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11990467.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990472.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11990479.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11990502.png)
![N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11990511.png)
![4-Bromo-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11990523.png)
